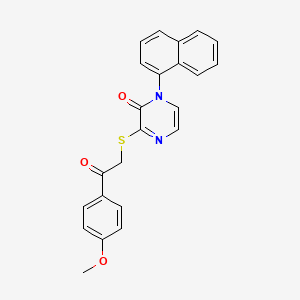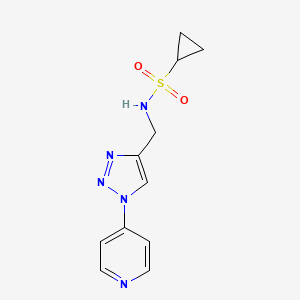![molecular formula C24H20ClN3O2S B2910402 N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422273-39-0](/img/no-structure.png)
N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a quinazoline ring system at its core. The quinazoline ring is a bicyclic compound, consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogen atoms). Attached to this core structure are various functional groups, including a sulfanylidene group, a carboxamide group, and a benzyl group .Mechanism of Action
Future Directions
Given the lack of information about this compound, future research could focus on elucidating its synthesis, reactivity, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and biological testing to assess its potential bioactivity .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the reaction of 2-chlorobenzaldehyde with N-benzyl-N-methylthiourea to form 2-chloro-N-benzyl-N-methylbenzylideneimine. This intermediate is then reacted with 2-aminobenzoic acid to form N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid, which is then converted to the final product through reaction with N,N'-dicyclohexylcarbodiimide and N-methylmorpholine.", "Starting Materials": [ "2-chlorobenzaldehyde", "N-benzyl-N-methylthiourea", "2-aminobenzoic acid", "N,N'-dicyclohexylcarbodiimide", "N-methylmorpholine" ], "Reaction": [ "2-chlorobenzaldehyde is reacted with N-benzyl-N-methylthiourea in ethanol to form 2-chloro-N-benzyl-N-methylbenzylideneimine.", "2-chloro-N-benzyl-N-methylbenzylideneimine is reacted with 2-aminobenzoic acid in ethanol to form N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid.", "N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid is reacted with N,N'-dicyclohexylcarbodiimide and N-methylmorpholine in dichloromethane to form N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS RN |
422273-39-0 |
Product Name |
N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Molecular Formula |
C24H20ClN3O2S |
Molecular Weight |
449.95 |
IUPAC Name |
N-benzyl-3-[(2-chlorophenyl)methyl]-N-methyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H20ClN3O2S/c1-27(14-16-7-3-2-4-8-16)22(29)17-11-12-19-21(13-17)26-24(31)28(23(19)30)15-18-9-5-6-10-20(18)25/h2-13H,14-15H2,1H3,(H,26,31) |
InChI Key |
XEIDERRCINRARV-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Methyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B2910335.png)


![6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2910342.png)